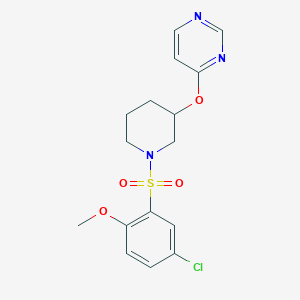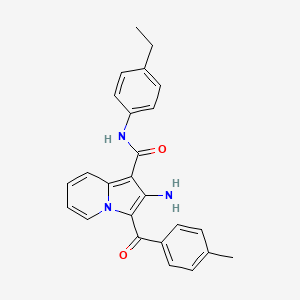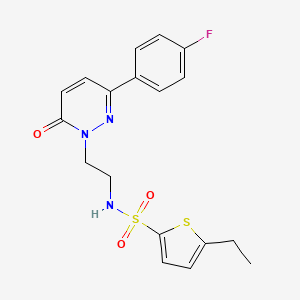![molecular formula C23H22N4O4 B2582105 methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 438244-03-2](/img/structure/B2582105.png)
methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
BenchChem offers high-quality methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of new pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been extensively studied. These efforts aim to explore their chemical properties, structural configurations, and potential as intermediates in pharmaceutical chemistry. For instance, Hassan et al. (2014) described the synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the relevance of these compounds in anticancer research (Hassan, Hafez, & Osman, 2014).
Chemical Transformations and Derivative Synthesis
The versatility of methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in chemical transformations has been demonstrated through various synthetic pathways. Bullock et al. (1972) explored its rearrangement to yield methoxy- and cyano- derivatives, highlighting the compound's role in the synthesis of complex molecular structures (Bullock, Carter, Gregory, & Shields, 1972).
Pharmaceutical Applications
The compound's structural framework serves as a foundation for developing novel pharmaceutical agents. Research has shown its utility in synthesizing derivatives with potential anticancer, anti-inflammatory, and antiviral properties. For example, research by Hassan et al. (2015) on pyrazolo[1,5-a]pyrimidines and related Schiff bases investigated their cytotoxicity against various human cancer cell lines, providing insights into the structure-activity relationships essential for drug design (Hassan, Hafez, Osman, & Ali, 2015).
Material Science and Corrosion Inhibition
Beyond pharmaceuticals, the compound and its derivatives have found applications in material science, particularly as corrosion inhibitors for metals in aggressive environments. Yadav et al. (2015) examined the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution, demonstrating the compound's potential in protecting industrial materials (Yadav, Sinha, Sarkar, & Tiwari, 2015).
properties
IUPAC Name |
methyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14-19(22(28)31-3)21(25-23(29)24-14)18-13-27(16-7-5-4-6-8-16)26-20(18)15-9-11-17(30-2)12-10-15/h4-13,21H,1-3H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJPWTNKDMFBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/no-structure.png)
![{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine](/img/structure/B2582026.png)


![N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2582029.png)
![(4-Fluorophenyl)-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]methyl]cyanamide](/img/structure/B2582036.png)

![2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2582038.png)




